molecular formula C17H17NO3 B2927563 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2034557-94-1

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2927563
CAS No.: 2034557-94-1
M. Wt: 283.327
InChI Key: RRSUSWJHDCAYMP-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.327. The purity is usually 95%.
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Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Research highlights the utility of 2-azabicyclo[3.2.0]heptanes, closely related structures to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone, as advanced building blocks for drug discovery. The synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, showcases the potential of such compounds in creating novel therapeutic agents (Druzhenko et al., 2018).

Novel Heterocyclic Compounds

A novel heterocyclic compound synthesis involved 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone, demonstrating the potential for creating materials with unique optical and thermal properties. This research could pave the way for new materials with applications in various scientific fields (Shruthi et al., 2019).

Semicarbazone-based Anticonvulsants

Exploration into semicarbazone-based pharmacophoric models for anticonvulsant activity involves derivatives of similar compounds. This study underlines the significance of structural design in developing new anticonvulsant drugs, providing insights into the relationship between molecular structure and pharmacological activity (Rajak et al., 2010).

Singlet Oxygen Generation for Photodynamic Therapy

Research on aza-BODIPYs bearing naphthyl groups, derived from compounds similar to this compound, showcases their potential in photodynamic therapy through singlet oxygen generation. The study focuses on the photophysical properties and possible therapeutic applications of these compounds (Jiang et al., 2015).

Platform for Functional Diversity

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, akin to the compound , demonstrates their potential as platforms for functional diversity. This research offers a pathway to synthesize backbone-constrained γ-amino acid analogues, with implications for drug design and development (Garsi et al., 2022).

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(18-9-16-8-14(18)10-20-16)11-21-15-6-5-12-3-1-2-4-13(12)7-15/h1-7,14,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUSWJHDCAYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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